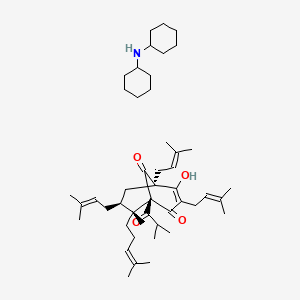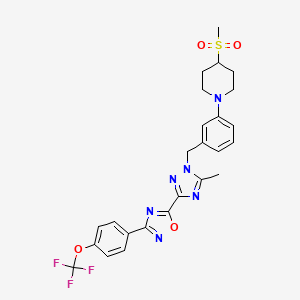![molecular formula C28H39F3N4O10S2 B608090 N-[2-[[(3R)-1-[4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide;methanesulfonic acid CAS No. 887401-93-6](/img/structure/B608090.png)
N-[2-[[(3R)-1-[4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide;methanesulfonic acid
Descripción general
Descripción
INCB 3284 dimesilato es un antagonista potente, selectivo y biodisponible por vía oral del receptor de quimiocinas humano CCR2. Este compuesto inhibe la unión de la proteína 1 quimioatrayente de monocitos a CCR2 con un valor de IC50 de 3,7 nM . Se ha estudiado por sus posibles aplicaciones terapéuticas, particularmente en el contexto de enfermedades inflamatorias y fallo hepático agudo .
Mecanismo De Acción
INCB 3284 dimesilato ejerce sus efectos al unirse selectivamente al receptor CCR2, inhibiendo así la interacción entre CCR2 y su ligando, la proteína 1 quimioatrayente de monocitos. Esta inhibición evita la activación de las vías de señalización descendentes, como la movilización de calcio intracelular y la fosforilación de ERK . Al bloquear estas vías, el compuesto reduce la inflamación y el reclutamiento de células inmunitarias a los sitios de lesión tisular o infección.
Análisis Bioquímico
Biochemical Properties
INCB 3284 dimesylate interacts with the human CCR2 receptor, a chemokine receptor that plays a crucial role in the recruitment and activation of leukocytes . The compound exhibits potent antagonism against monocyte chemoattractant molecule binding to hCCR2 and chemotaxis activity . It also displays weak hERG activity, inhibiting the hERG potassium current .
Cellular Effects
INCB 3284 dimesylate has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting monocyte chemoattractant protein-1 binding to hCCR2 . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of INCB 3284 dimesylate involves its binding interactions with the hCCR2 receptor . It exerts its effects at the molecular level by inhibiting monocyte chemoattractant protein-1 binding to hCCR2 . This inhibition can lead to changes in gene expression and enzyme activity .
Metabolic Pathways
INCB 3284 dimesylate is involved in the chemokine signaling pathway through its interaction with the hCCR2 receptor
Métodos De Preparación
La síntesis de INCB 3284 dimesilato implica varios pasos, comenzando con la preparación de la estructura central, seguida de modificaciones de grupos funcionales para mejorar su actividad y selectividad. La ruta sintética generalmente incluye:
Formación de la estructura central: La estructura central se sintetiza a través de una serie de reacciones de condensación y ciclación. Los intermediarios clave a menudo se preparan utilizando técnicas estándar de síntesis orgánica como las reacciones de Grignard, la acilación de Friedel-Crafts y la sustitución nucleofílica.
Modificaciones de grupos funcionales: La estructura central se somete a modificaciones adicionales para introducir grupos funcionales que mejoran su afinidad de unión y selectividad para CCR2.
Purificación final: El compuesto final se purifica utilizando técnicas como la recristalización, la cromatografía y la extracción con disolvente para lograr la pureza y el rendimiento deseados.
Los métodos de producción industrial para INCB 3284 dimesilato probablemente implicarían la ampliación de estas rutas sintéticas, la optimización de las condiciones de reacción y la garantía de una calidad y pureza consistentes mediante rigurosas medidas de control de calidad.
Análisis De Reacciones Químicas
INCB 3284 dimesilato experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados. Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden utilizar para modificar ciertos grupos funcionales dentro de la molécula. Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se emplean típicamente.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila o electrófila, dependiendo de los grupos funcionales presentes. Los reactivos comunes incluyen haluros, aminas y alcoholes.
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación podría producir derivados hidroxilados o cetónicos, mientras que la reducción podría producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
INCB 3284 dimesilato tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto de herramienta para estudiar las relaciones estructura-actividad de los antagonistas de CCR2 y desarrollar nuevos agentes terapéuticos dirigidos a los receptores de quimiocinas.
Biología: El compuesto se emplea en estudios que investigan el papel de CCR2 en varios procesos biológicos, incluida la inflamación, la respuesta inmune y la migración celular.
Industria: El compuesto se puede utilizar en el desarrollo de ensayos de diagnóstico y herramientas de cribado para el descubrimiento y desarrollo de fármacos.
Comparación Con Compuestos Similares
INCB 3284 dimesilato es único en su alta selectividad y potencia para CCR2. Los compuestos similares incluyen:
RS 504393: Otro antagonista de CCR2 con aplicaciones similares pero diferente estructura química y afinidad de unión.
BMS-813160: Un antagonista dual CCR2/CCR5 con actividad más amplia pero potencialmente diferentes perfiles terapéuticos.
PF-04136309: Un antagonista de CCR2 con propiedades farmacocinéticas distintas y aplicaciones clínicas.
En comparación con estos compuestos, INCB 3284 dimesilato destaca por su alta selectividad y biodisponibilidad oral, lo que lo convierte en una herramienta valiosa tanto en investigación como en contextos terapéuticos potenciales .
Propiedades
IUPAC Name |
N-[2-[[(3R)-1-[4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31F3N4O4.2CH4O3S/c1-37-23-6-5-19(14-30-23)25(36)10-7-21(8-11-25)33-12-9-20(16-33)32-22(34)15-31-24(35)17-3-2-4-18(13-17)26(27,28)29;2*1-5(2,3)4/h2-6,13-14,20-21,36H,7-12,15-16H2,1H3,(H,31,35)(H,32,34);2*1H3,(H,2,3,4)/t20-,21?,25?;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPNUHKICDECDH-SEBNIYPMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2(CCC(CC2)N3CCC(C3)NC(=O)CNC(=O)C4=CC(=CC=C4)C(F)(F)F)O.CS(=O)(=O)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=C(C=C1)C2(CCC(CC2)N3CC[C@H](C3)NC(=O)CNC(=O)C4=CC(=CC=C4)C(F)(F)F)O.CS(=O)(=O)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39F3N4O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470463 | |
| Record name | INCB 3284 dimesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
712.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887401-93-6 | |
| Record name | INCB-3284 dimesylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887401936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | INCB 3284 dimesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INCB-3284 DIMESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ET5U3KG6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the main finding of the research articles?
A1: The research articles [, ] highlight the role of CCL2, a chemokine, in the development and progression of hepatic encephalopathy. Specifically, they found that CCL2 is upregulated in neurons during hepatic encephalopathy. This neuronal CCL2 then contributes to the activation of microglia, a type of immune cell in the brain, which ultimately leads to neurological decline.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



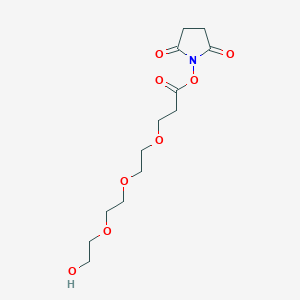
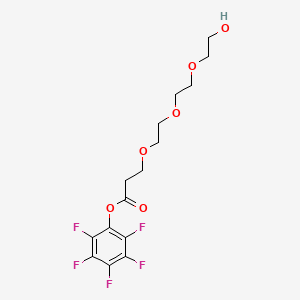
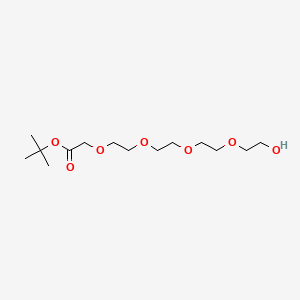

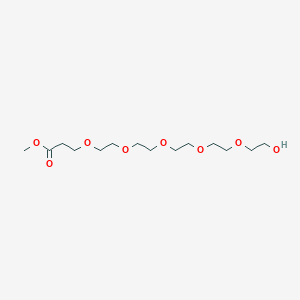


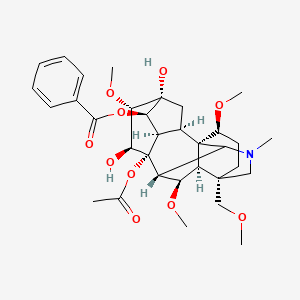
![3-[[2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N'-[3-butan-2-yl-13-carbamoyl-9-[hydroxy-(4-hydroxyphenyl)methyl]-6-(1-hydroxy-2-methylpropyl)-2,5,8,11-tetraoxo-1-oxa-4,7,10-triazacyclotridec-12-yl]-2-hydroxybutanediamide](/img/structure/B608024.png)
